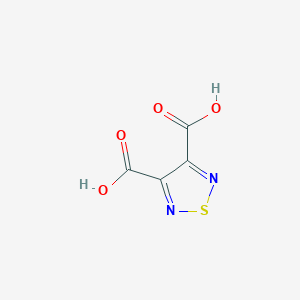
2-Fluoro-4-isothiocyanato-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-isothiocyanato-1-methylbenzene is an organic compound with the molecular formula C8H6FNS and a molecular weight of 167.2 g/mol . It is characterized by the presence of a fluorine atom, an isothiocyanate group, and a methyl group attached to a benzene ring. This compound is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isothiocyanato-1-methylbenzene typically involves the reaction of 2-Fluoro-4-nitro-1-methylbenzene with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isothiocyanato-1-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of the isothiocyanate group can influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce additional substituents onto the benzene ring.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Fluoro-4-isothiocyanato-1-methylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein labeling.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isothiocyanato-1-methylbenzene involves its reactivity with nucleophiles, particularly amines and thiols. The isothiocyanate group can form covalent bonds with these nucleophiles, leading to the formation of stable thiourea or thiocarbamate derivatives. These reactions can modify the activity of enzymes or proteins, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-isothiocyanato-1-chlorobenzene
- 2-Fluoro-4-isothiocyanato-1-bromobenzene
- 2-Fluoro-4-isothiocyanato-1-iodobenzene
Uniqueness
2-Fluoro-4-isothiocyanato-1-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to other similar compounds. The methyl group can also affect the compound’s solubility and interaction with biological molecules, making it a valuable tool in research .
Properties
IUPAC Name |
2-fluoro-4-isothiocyanato-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXMSAUWJPXGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299299 |
Source


|
| Record name | 2-fluoro-4-isothiocyanato-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116401-53-7 |
Source


|
| Record name | 2-fluoro-4-isothiocyanato-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)

